1-(3,3-Dimethyl-2-oxobutyl)piperidine-3-carboxylic acid
CAS No.: 2098077-44-0
Cat. No.: VC3188642
Molecular Formula: C12H21NO3
Molecular Weight: 227.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098077-44-0 |
|---|---|
| Molecular Formula | C12H21NO3 |
| Molecular Weight | 227.3 g/mol |
| IUPAC Name | 1-(3,3-dimethyl-2-oxobutyl)piperidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H21NO3/c1-12(2,3)10(14)8-13-6-4-5-9(7-13)11(15)16/h9H,4-8H2,1-3H3,(H,15,16) |
| Standard InChI Key | FEGACTIGWCRVCK-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(=O)CN1CCCC(C1)C(=O)O |
| Canonical SMILES | CC(C)(C)C(=O)CN1CCCC(C1)C(=O)O |
Introduction
1-(3,3-Dimethyl-2-oxobutyl)piperidine-3-carboxylic acid is a complex organic compound belonging to the class of piperidine derivatives. It features a piperidine ring, a six-membered ring containing one nitrogen atom, substituted with a carboxylic acid group and a 3,3-dimethyl-2-oxobutyl side chain. This structural complexity makes it relevant in various fields of medicinal chemistry and drug design.
Synthesis and Reactivity
The synthesis of 1-(3,3-Dimethyl-2-oxobutyl)piperidine-3-carboxylic acid involves several key steps, often requiring careful control of reaction conditions to achieve the desired product. The reactivity of the carboxylic group allows for further derivatization into more complex structures or biologically active compounds.
Potential Applications
This compound has potential applications in medicinal chemistry, particularly in drug development. Similar compounds can act as inhibitors or modulators of specific biochemical pathways, influencing therapeutic targets.
Mechanism of Action
The mechanism of action for compounds like 1-(3,3-Dimethyl-2-oxobutyl)piperidine-3-carboxylic acid often involves interaction with biological targets such as enzymes or receptors. The piperidine ring may facilitate binding through conformational flexibility and hydrogen bonding capabilities.
Comparison with Similar Compounds
| Compound Feature | 1-(3,3-Dimethyl-2-oxobutyl)piperidine-3-carboxylic acid | Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate |
|---|---|---|
| Structure | Piperidine ring with carboxylic acid and oxobutyl side chain | Pyrrolidinyl side chain attached to an ethyl ester |
| Molecular Weight | 227.30 g/mol | Not specified in available sources |
| Potential Use | Drug development, biochemical pathway modulation | Antimicrobial, anthelmintic, cytotoxic activities |
| Synthesis | Complex multi-step synthesis | Synthesis involves esterification and condensation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume